Welcome to the BenchChem Online Store!
molecular formula C14H17NO4 B8768015 2-(Methoxymethyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile

2-(Methoxymethyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile

Cat. No. B8768015
M. Wt: 263.29 g/mol
InChI Key: RMKSZKNEPFLURM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04789743

Procedure details

55 ml of acrylonitrile, 50 ml of dimethoxymethane, 100 g of 3,4,5-trimethoxybenzaldehyde and 30 g of DABCO are introduced into a 500 ml reactor fitted with a stirrer. After stirring for 25 hours, 50 g of methyl formate and 100 ml of methanol are added and the mixture is stirred at room temperature for more than 24 hours until the 3-hydroxy-2-methylene-3-(3,4,5-trimethoxyphenyl)propionitrile has disappeared; the 3-(3,4,5-trimethoxyphenyl)-2-methoxymethylacrylonitrile formed is isolated or reacted with sodium methylate, after removal of the volatile reactants and solvents, to give the acetal of the formula III.
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
3-hydroxy-2-methylene-3-(3,4,5-trimethoxyphenyl)propionitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(#N)C=C.CO[CH2:7][O:8][CH3:9].COC1C=C(C=C(OC)C=1OC)C=O.C1N2CCN(CC2)C1.C(OC)=O.O[CH:37]([C:42]1[CH:47]=[C:46]([O:48][CH3:49])[C:45]([O:50][CH3:51])=[C:44]([O:52][CH3:53])[CH:43]=1)[C:38](=C)[C:39]#[N:40]>CO>[CH3:53][O:52][C:44]1[CH:43]=[C:42]([CH:37]=[C:38]([CH2:7][O:8][CH3:9])[C:39]#[N:40])[CH:47]=[C:46]([O:48][CH3:49])[C:45]=1[O:50][CH3:51]

Inputs

Step One
Name
Quantity
55 mL
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
50 mL
Type
reactant
Smiles
COCOC
Name
Quantity
100 g
Type
reactant
Smiles
COC=1C=C(C=O)C=C(C1OC)OC
Name
Quantity
30 g
Type
reactant
Smiles
C1CN2CCN1CC2
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
C(=O)OC
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Three
Name
3-hydroxy-2-methylene-3-(3,4,5-trimethoxyphenyl)propionitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(C#N)=C)C1=CC(=C(C(=C1)OC)OC)OC

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 25 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a stirrer

Outcomes

Product
Details
Reaction Time
25 h
Name
Type
product
Smiles
COC=1C=C(C=C(C1OC)OC)C=C(C#N)COC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.